1-Boc-4-(Bromomethylene)piperidine
Overview
Description
1-Boc-4-(Bromomethylene)piperidine is a compound with the CAS Number: 1020329-80-9 and a molecular weight of 276.17 . It is a solid substance stored at a temperature of 2-8°C . It is an N-protected derivative of 4-anilinopiperidine .
Synthesis Analysis
The synthesis of 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester involves the use of 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) dissolved in diethyl ether (9 mL). Carbon tetrabromide (370 mg, 1.1 mmol) and PPh3 (292 mg, 1.1 mmol) are added at room temperature. The reaction is allowed to stir for 18 hours at room temperature and then filtered over a pad of celite .Molecular Structure Analysis
The linear formula of 1-Boc-4-(Bromomethylene)piperidine is C11H18BrNO2 .Chemical Reactions Analysis
The reaction involving 1-Boc-4-(Bromomethylene)piperidine includes the use of lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) dropped into a suspension of bromomethyltriphenylphosphonium bromide (3.22 g, 7.38 mmol) at -15°C under a nitrogen atmosphere. After 15 minutes under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 mL) is added.Physical And Chemical Properties Analysis
1-Boc-4-(Bromomethylene)piperidine has a density of 1.4±0.1 g/cm3, a boiling point of 317.7±35.0 °C at 760 mmHg, and a flash point of 145.9±25.9 °C . The molecular formula is C11H18BrNO2 and the molecular weight is 276.170 .Scientific Research Applications
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Pharmaceutical Industry
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Anticancer Applications
- Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, is a part of the structure of 1-Boc-4-(Bromomethylene)piperidine .
- Piperidine and its derivatives, including 1-Boc-4-(Bromomethylene)piperidine, have been observed to have therapeutic potential against various types of cancers .
- These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
- They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
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Synthesis of Various Piperidine Derivatives
- Piperidines are among the most important synthetic fragments for designing drugs .
- They play a significant role in the pharmaceutical industry .
- Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
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Biological and Pharmacological Activity
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Cancer Treatment
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Synthesis of Biologically Active Compounds
- Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Pharmacological Applications
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Cancer Treatment
Safety And Hazards
The safety information for 1-Boc-4-(Bromomethylene)piperidine includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501, which provide guidance on how to handle and store the compound safely .
Future Directions
The future directions for 1-Boc-4-(Bromomethylene)piperidine could be influenced by regulatory changes. For instance, three precursors of the most common synthesis routes used in illicit fentanyl manufacture, including 1-boc-4-AP, have been placed under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-4-(Bromomethylene)piperidine .
properties
IUPAC Name |
tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVCMYUDZHFNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CBr)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670498 | |
Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(Bromomethylene)piperidine | |
CAS RN |
1020329-80-9 | |
Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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